4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride
CAS No.: 1993128-58-7
Cat. No.: VC3031434
Molecular Formula: C18H18ClNO4
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993128-58-7 |
|---|---|
| Molecular Formula | C18H18ClNO4 |
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C18H17NO4.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18(21)22)17(23-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3,(H,21,22);1H |
| Standard InChI Key | KTCMGLIWMMMEMO-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl |
| Canonical SMILES | CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl |
Introduction
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride is a synthetic compound belonging to the benzofuran derivative class. It features a complex structure that includes a benzofuran ring, a phenyl group, and a dimethylamino substituent. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems in the brain.
Synthesis
The synthesis of 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride typically involves multiple steps, utilizing advanced organic synthesis techniques. The specific synthetic route may vary, but common reagents include those used in the formation of benzofuran derivatives. These reactions often require precise conditions and catalysts to achieve the desired product.
Potential Applications
This compound is of interest in several areas of research, including medicinal chemistry and neuropharmacology. Its potential applications include:
-
Neurotransmitter Modulation: Research suggests that compounds similar to 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride may interact with neurotransmitter systems, offering potential therapeutic benefits.
-
Pharmaceutical Development: The compound's complex structure makes it a candidate for further modification and optimization in drug development processes.
Related Compounds
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride is a related compound, sharing similar structural features but differing in its ester group. This compound has a molecular weight of approximately 375.86 g/mol and is also used in research settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume